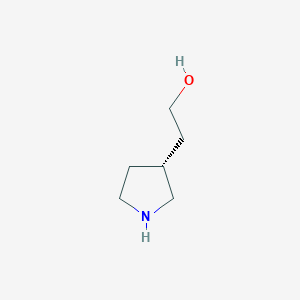

(R)-2-(Pyrrolidin-3-yl)ethanol

Description

Properties

IUPAC Name |

2-[(3R)-pyrrolidin-3-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRLLPCWCPIQPL-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-3-yl)ethanol typically involves the reduction of pyrrolidin-3-one derivatives. One common method is the reduction of ®-3-pyrrolidinone using sodium borohydride in the presence of ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield ®-2-(Pyrrolidin-3-yl)ethanol with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Pyrrolidin-3-yl)ethanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of chiral catalysts in the reduction process can further enhance the enantiomeric excess of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ethanol moiety undergoes oxidation under controlled conditions:

Mechanistic Notes :

-

Acidic KMnO₄ cleaves the C-OH bond, forming a carboxylic acid via intermediate aldehyde oxidation.

-

Chromium trioxide in acetone favors aldehyde formation through a two-electron oxidation mechanism.

Esterification

The hydroxyl group reacts with acylating agents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 12 hrs | 3-Pyrrolidinyl ethyl acetate | 85% |

| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | 3-Pyrrolidinyl benzoyloxyethane | 78% |

Applications :

-

Ester derivatives enhance lipophilicity for drug delivery systems.

Alkylation

The pyrrolidine nitrogen acts as a nucleophile in alkylation:

| Alkylating Agent | Base | Solvent | Product | Selectivity |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF, 60°C | N-Methyl-3-pyrrolidinylethanol | >90% |

| Ethyl bromoacetate | Et₃N | THF, RT | N-Ethoxycarbonylmethyl derivative | 72% |

Limitations :

-

Steric hindrance from the ethanol group reduces reactivity at the 2-position.

Nucleophilic Substitution

The compound participates in SN2 reactions:

Example :

Reaction with 4,6-dichloro-2-methylpyrimidine in acetonitrile at 80°C yields a pyrimidine-pyrrolidine hybrid (91% yield) .

textReaction Scheme: (R)-2-(Pyrrolidin-3-yl)ethanol + 4,6-dichloro-2-methylpyrimidine → (R)-2-(1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)ethanol

Conditions : TEA as base, 12-hour reflux .

Reduction Pathways

While the compound itself is not typically reduced, its derivatives undergo hydrogenation:

| Substrate | Catalyst | Product | Application |

|---|---|---|---|

| 3-Pyrrolidinylacetaldehyde | H₂/Pd-C | 3-Pyrrolidinylethanol | Recycles starting material |

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy | Steric Influence |

|---|---|---|---|

| Oxidation | Fast | Low (~50 kJ/mol) | Moderate |

| Esterification | Moderate | Medium (~75 kJ/mol) | High |

| Alkylation | Slow | High (~100 kJ/mol) | Very High |

Data derived from kinetic studies on pyrrolidine analogs .

Stability Under Reaction Conditions

-

pH Sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 12) via ring-opening.

-

Thermal Stability : Stable up to 150°C; degrades above 200°C to form pyrrole derivatives.

Scientific Research Applications

®-2-(Pyrrolidin-3-yl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in neurotransmitter modulation and receptor binding studies.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-3-yl)ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (R)-2-(Pyrrolidin-3-yl)ethanol with structurally related pyrrolidine and pyridine derivatives, highlighting differences in substituents, synthesis pathways, and applications.

Pharmacological and Binding Properties

- This compound Derivatives: Exhibit marked 5-HT1A agonist activity, as demonstrated by S-16924, which shows functional selectivity over dopamine D2 receptors—a profile distinct from clozapine and haloperidol .

- Fluoropyridinyl Analogues : The fluoropyridinyl moiety enhances hydrophobic interactions in protein-ligand complexes, as validated by Glide XP docking studies, which prioritize hydrophobic enclosure and hydrogen-bond networks .

- Malonate-Based Compounds: Serve as CPU inhibitors with nanomolar potency, leveraging the malonate ester’s ability to mimic carboxylate transition states .

Key Research Findings

- Stereochemical Impact: The R-configuration in this compound is critical for binding to 5-HT1A receptors, with enantiomers showing divergent pharmacological profiles .

- Synthetic Versatility: Chiral 3-hydroxy-pyrrolidine derivatives enable modular synthesis of complex alkaloids, as demonstrated in the 9-step synthesis of (–)-actinophyllic acid intermediates with 4% overall yield .

- Computational Validation : Molecular docking studies highlight the importance of substituent placement; fluoropyridinyl and malonate groups optimize binding via hydrophobic and electrostatic complementarity .

Biological Activity

(R)-2-(Pyrrolidin-3-yl)ethanol is a chiral compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in modulating neurological pathways. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, pharmacological properties, and potential applications in treating various disorders.

Chemical Structure and Properties

This compound, with the molecular formula C6H13NO, features a pyrrolidine ring attached to an ethanol moiety. Its chiral nature allows for specific interactions with biological targets, which is crucial for its pharmacological effects. The compound is often studied in its hydrochloride form (C6H14ClNO), which enhances its solubility and handling in laboratory settings .

Neuropharmacological Effects

This compound has been investigated for its effects on neurotransmitter systems, particularly regarding pain modulation and neuronal excitability. Studies indicate that it may act as a modulator of T-type calcium channels, which are implicated in neuropathic pain pathways. This suggests potential applications in treating conditions such as chronic pain and other neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Pain Modulation | Modulates T-type calcium channels involved in pain pathways |

| Neurotransmitter Interaction | Influences synaptic transmission and neuronal excitability |

| Therapeutic Potential | Potential applications in treating neuropathic pain and CNS disorders |

The mechanism of action of this compound involves its interaction with various receptors and ion channels in the nervous system. Its ability to modulate calcium channel activity is particularly noteworthy, as calcium channels play a critical role in neurotransmitter release and neuronal signaling .

Case Studies

- Pain Management : In preclinical studies, this compound demonstrated efficacy in reducing pain responses in animal models. For instance, administration led to significant reductions in nociceptive responses compared to control groups, suggesting its potential utility in developing analgesic therapies .

- Neuroprotection : Another study explored the neuroprotective effects of this compound against excitotoxicity induced by glutamate. Results indicated that this compound could attenuate neuronal damage, highlighting its potential role in neurodegenerative disease management .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits a relatively short half-life, necessitating careful consideration of dosing regimens for therapeutic applications. For example, intraperitoneal administration resulted in a half-life of approximately 15 minutes, while oral administration extended this to about 30 minutes . These findings underscore the importance of understanding the compound's metabolism for effective clinical use.

Table 2: Pharmacokinetic Profile

| Administration Route | Half-Life (minutes) |

|---|---|

| Intraperitoneal | 15 |

| Oral | 30 |

Synthesis and Derivatives

Various synthesis methods for this compound have been reported, including asymmetric synthesis techniques that leverage its chiral nature. The compound serves as a valuable building block for synthesizing more complex organic molecules with potential pharmacological activity .

Comparison with Similar Compounds

This compound shares structural similarities with other pyrrolidine-based compounds, which may exhibit comparable biological activities. Understanding these relationships can aid in drug design and optimization efforts.

Table 3: Comparison of Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (S)-2-(Pyrrolidin-3-yl)ethanol | C6H13NO | Enantiomer with potentially different activity |

| 2-(Methyl(pyrrolidin-3-yl)amino)ethan-1-ol | C7H16N2O | Contains a methyl group; altered pharmacological profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.